Adenosine monophosphate-13C10,15N5 (disodium)
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Overview
Description
Adenosine monophosphate-13C10,15N5 (disodium) is a labeled form of adenosine monophosphate, where carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is a key cellular metabolite that plays a crucial role in regulating energy homeostasis and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine monophosphate-13C10,15N5 (disodium) involves the incorporation of isotopically labeled carbon and nitrogen atoms into the adenosine monophosphate molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the incorporation of the labeled atoms .
Industrial Production Methods
Industrial production of adenosine monophosphate-13C10,15N5 (disodium) involves large-scale synthesis using isotopically labeled precursors. The process includes multiple steps of purification to ensure high isotopic purity and chemical purity. The final product is often provided as a solution in a suitable buffer to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Adenosine monophosphate-13C10,15N5 (disodium) can undergo various chemical reactions, including:
Oxidation: Conversion to adenosine diphosphate and adenosine triphosphate.
Reduction: Formation of deoxyadenosine monophosphate.
Substitution: Replacement of functional groups on the ribose or phosphate moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and deoxyadenosine monophosphate. These products are important intermediates in various biochemical pathways .
Scientific Research Applications
Adenosine monophosphate-13C10,15N5 (disodium) is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of metabolic pathways and enzyme activities. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace the flow of carbon and nitrogen through metabolic networks.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of diagnostic assays and biotechnological processes
Mechanism of Action
Adenosine monophosphate-13C10,15N5 (disodium) exerts its effects by participating in cellular energy metabolism and signal transduction pathways. It acts as a substrate for enzymes involved in the synthesis of adenosine diphosphate and adenosine triphosphate, which are essential for cellular energy transfer. The labeled isotopes allow for precise tracking of these processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate-15N5 disodium: Labeled with nitrogen-15 only.
Adenosine monophosphate-13C10 disodium: Labeled with carbon-13 only.
Adenosine triphosphate-13C10,15N5 disodium: Labeled form of adenosine triphosphate
Uniqueness
Adenosine monophosphate-13C10,15N5 (disodium) is unique due to its dual labeling with both carbon-13 and nitrogen-15, which provides a more comprehensive understanding of metabolic processes compared to compounds labeled with a single isotope .
Properties
Molecular Formula |
C10H12N5Na2O7P |
---|---|
Molecular Weight |
405.09 g/mol |
IUPAC Name |
disodium;[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
QGXLVXZRPRRCRP-LJOOQMISSA-L |
Isomeric SMILES |
[13CH]1=[15N]C(=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)([O-])[O-])O)O)[15NH2].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
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